N-[(4-methoxyphenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide
Description
N-[(4-methoxyphenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and an oxadiazole ring
Properties
Molecular Formula |
C21H23N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C21H23N5O3/c1-28-18-4-2-15(3-5-18)14-23-21(27)26-12-8-17(9-13-26)20-24-19(25-29-20)16-6-10-22-11-7-16/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,23,27) |
InChI Key |
PWDPXWNVSDJIFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an electrophilic intermediate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through reductive amination or other cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit angiogenesis and induce DNA cleavage.
Biological Research: It is used in studies involving DNA binding and cleavage, providing insights into its interactions with genetic material.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying various chemical reactions and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide involves its interaction with DNA and inhibition of angiogenesis . The compound binds to DNA, altering its structure and inhibiting replication processes. Additionally, it interferes with the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares a similar piperidine and pyridine structure but differs in the presence of a pyrimidine ring.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a pyridine core with carboxamide groups, similar to the target compound.
Uniqueness
N-[(4-methoxyphenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
